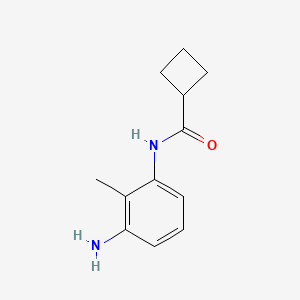

N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide is an organic compound with the molecular formula C12H16N2O. It is characterized by the presence of an amino group attached to a methyl-substituted phenyl ring, which is further connected to a cyclobutanecarboxamide moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-amino-2-methylbenzoic acid and cyclobutanecarboxylic acid.

Amide Bond Formation: The carboxylic acid group of cyclobutanecarboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with the amino group of 3-amino-2-methylbenzoic acid to form the desired amide bond.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving continuous flow processes and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.

Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines or alcohols.

Substitution: Halogenated aromatic compounds.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : This compound serves as a vital intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

- Reactivity : N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide can undergo several reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for developing new compounds and materials.

2. Biology

- Enzyme Inhibition : Research indicates that this compound can interact with specific enzymes, potentially inhibiting their activity. This property is explored for its implications in metabolic pathways and disease treatment.

- Protein Interactions : The amino group in the compound can form hydrogen bonds with biological macromolecules, influencing protein structure and function. This interaction is crucial for understanding its biological activity.

3. Medicine

- Therapeutic Potential : Preliminary studies suggest that this compound may have potential as an anti-cancer agent by inhibiting specific kinases involved in cancer progression. For instance, it has shown significant inhibitory effects on BMX kinase with an IC50 value of 50 nM.

- Drug Development : Its unique structural features make it a candidate for further investigation in drug design processes aimed at treating various diseases.

Inhibition Studies

A focused study evaluated the inhibitory effects of this compound on BMX kinase:

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| N-(3-Amino-2-methylphenyl) | BMX | 50 |

| Control Compound | JAK3 | >1000 |

These findings suggest that this compound could be a promising therapeutic agent in oncology due to its selective inhibition profile.

Molecular Docking Studies

Molecular docking simulations have predicted binding affinities between this compound and various receptors. Results indicated favorable interactions with key residues within binding sites, suggesting a strong affinity that warrants further exploration for therapeutic applications.

This compound exhibits notable biological activities:

- Antimicrobial Properties : Demonstrates effectiveness against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis.

- Anticancer Activity : Preclinical studies indicate it may inhibit cell proliferation in several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 0.88 | CDK inhibition |

| PC3 (Prostate) | 1.20 | Induction of apoptosis |

| A549 (Lung) | 0.75 | Cell cycle arrest in G1 phase |

Mecanismo De Acción

The mechanism of action of N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the cyclobutanecarboxamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.

N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring.

N-(3-Amino-2-methylphenyl)cyclopropanecarboxamide: Similar structure but with a cyclopropane ring.

Uniqueness

N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide is unique due to its specific ring size, which imparts distinct steric and electronic properties. These properties influence its reactivity, binding affinity, and overall behavior in chemical and biological systems, making it a valuable compound for targeted applications .

Actividad Biológica

N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring, an amino group, and a methylphenyl substituent. Its molecular formula is C12H16N2O, with a molecular weight of approximately 204.27 g/mol. The structural characteristics contribute to its unique interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological macromolecules, influencing their structure and function.

- π-π Interactions : The aromatic ring can engage in π-π interactions with other aromatic systems, enhancing binding affinity to target proteins.

- Enzyme Modulation : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could have therapeutic implications for diseases such as cancer and metabolic disorders.

In Vitro Studies

Research has shown that this compound exhibits significant activity against various cancer cell lines. For instance, it has been tested against triple-negative breast cancer (TNBC) cells, where it demonstrated cytotoxic effects with IC50 values ranging from 600 nM to 1.2 μM. The compound was found to induce apoptosis, as evidenced by increased levels of activated caspase 3 in treated cells .

Case Studies

-

Study on Cell Proliferation :

- Objective : To evaluate the effect of this compound on cell proliferation.

- Method : TNBC cell lines were treated with varying concentrations of the compound over 72 hours.

- Results : Significant inhibition of growth was observed, with a notable induction of apoptosis at specific concentrations.

- Mechanistic Insights :

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|

| This compound | 204.27 | Cytotoxicity against TNBC; enzyme inhibition |

| N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide | 218.30 | Moderate activity; less selective than cyclobutane |

| N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide | 218.30 | Similar activity profile; different binding properties |

Propiedades

IUPAC Name |

N-(3-amino-2-methylphenyl)cyclobutanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-8-10(13)6-3-7-11(8)14-12(15)9-4-2-5-9/h3,6-7,9H,2,4-5,13H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCAEUYEXHCYQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2CCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.